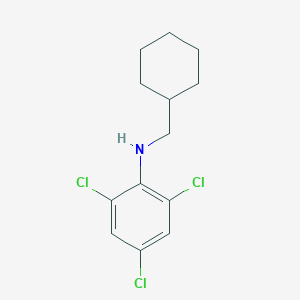

N-Cyclohexylmethyl-2,4,6-trichloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-N-(cyclohexylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQZKYIBVNTBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444146 | |

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-94-7 | |

| Record name | N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Executive Summary

This technical guide details the synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS: 177721-94-7), a sterically congested and electron-deficient secondary amine. This molecule serves as a critical intermediate in the development of agrochemicals and lipophilic pharmaceutical motifs.

The synthesis of this compound presents a distinct challenge in organic chemistry: the nucleophilic deactivation of the aniline nitrogen by three chlorine atoms (electron-withdrawing) combined with severe steric hindrance from the ortho-chlorine substituents. Standard alkylation protocols often fail or result in low yields. This guide prioritizes a modified Reductive Amination protocol optimized for deactivated amines, supported by a secondary direct alkylation route for comparison.

Part 1: Strategic Analysis & Retrosynthesis

Structural Challenges

The target molecule features a 2,4,6-trichloroaniline core.[1][2] The amino group is flanked by two chlorine atoms at the 2- and 6-positions.

-

Electronic Effect: The inductive effect (-I) of the three chlorine atoms significantly lowers the basicity and nucleophilicity of the nitrogen lone pair (

of conjugate acid < 1.0). -

Steric Effect: The bulky ortho-chlorines create a "picket fence" barrier, impeding the approach of electrophiles.

Retrosynthetic Logic

To bypass these barriers, we evaluate two pathways:

-

Route A (Preferred): Reductive Amination using Cyclohexanecarboxaldehyde. This route proceeds via an iminium intermediate. While formation of the iminium is slow due to sterics, the subsequent reduction is irreversible and drives the equilibrium.

-

Route B (Alternative): Direct Nucleophilic Substitution (

) with Cyclohexylmethyl bromide. This requires forcing conditions (high heat, strong base) and often competes with E2 elimination of the alkyl halide.

Figure 1: Retrosynthetic analysis highlighting the preferred Reductive Amination pathway.

Part 2: Experimental Protocols

Protocol A: Modified Reductive Amination (Gold Standard)

Rationale: Literature suggests that while 2,4,6-trichloroaniline is inert to many aldehydes, it reacts specifically with cyclohexanecarboxaldehyde under acid-catalyzed conditions, albeit slowly [1].

Reagents & Materials

-

Substrate: 2,4,6-Trichloroaniline (1.0 equiv)

-

Carbonyl: Cyclohexanecarboxaldehyde (1.2 – 1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

) (2.0 – 2.5 equiv) -

Catalyst: Glacial Acetic Acid (AcOH) (2.0 – 3.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Imine Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2,4,6-trichloroaniline (10 mmol) in dry DCE (40 mL).

-

Additives: Add Cyclohexanecarboxaldehyde (12 mmol) followed immediately by Glacial Acetic Acid (25 mmol).

-

Expert Note: The acid is critical. Without it, the weakly nucleophilic aniline will not attack the carbonyl carbon effectively to form the hemiaminal/iminium species.

-

-

Incubation: Stir at room temperature for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(25 mmol) portion-wise over 15 minutes.-

Safety: Gas evolution (

) may occur; ensure proper venting.

-

-

Reaction Phase: Allow the reaction to warm to room temperature and stir for 24–48 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline is highly non-polar; the product will have a slightly different Rf but can be difficult to separate. Look for the disappearance of the aldehyde spot.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

until pH > 8. -

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organics with Brine, dry over anhydrous Na

SO

-

Protocol B: Direct Alkylation (High-Energy Alternative)

Rationale: Used when aldehyde precursors are unavailable. Requires forcing conditions.[3]

Reagents

-

2,4,6-Trichloroaniline (1.0 equiv)[2]

-

Cyclohexylmethyl bromide (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

-

Solvent: Anhydrous DMF[3]

Methodology

-

Deprotonation: Dissolve aniline in DMF at 0°C. Add NaH slowly. Stir for 30 mins.

-

Note: Even with NaH, the anion is stabilized by the chlorines, reducing reactivity.

-

-

Addition: Add cyclohexylmethyl bromide dropwise.

-

Heating: Heat to 80–100°C for 12 hours.

Part 3: Purification & Characterization

Purification Strategy

The crude product often contains unreacted aniline. Due to the lipophilicity of both the starting material and product, standard flash chromatography requires careful gradient elution.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: 100% Hexanes

5% EtOAc in Hexanes.

Characterization Data

The following spectral features confirm the structure of N-Cyclohexylmethyl-2,4,6-trichloroaniline.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| Singlet (2H) | Aromatic protons (meta to N). Symmetric environment confirms 2,4,6-substitution. | ||

| Broad Singlet (1H) | N-H (Secondary amine). Shift varies with concentration. | ||

| Doublet (2H) | N-CH | ||

| Multiplets (11H) | Cyclohexyl ring protons. | ||

| Quaternary C | C-N (Aromatic C1). | ||

| Quaternary C | C-Cl (Aromatic C2, C4, C6). | ||

| CH | N-C H | ||

| MS (EI/ESI) | Isotope Pattern | M, M+2, M+4, M+6 | Distinctive "chlorine cluster" pattern (ratio approx 100:96:30 for Cl |

| IR | ~3400 cm | N-H stretch (weak, sharp). |

Workflow Diagram

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

No Reaction (Recovery of Starting Material):

-

Cause: Steric bulk prevents imine formation.

-

Fix: Increase temperature to 40-50°C during the imine formation step (before adding hydride). Switch solvent to Toluene and use Dean-Stark conditions to remove water if using NaBH

in a two-step process.

-

-

Incomplete Reduction:

-

Cause: Reducing agent decomposition.

-

Fix: Add a second portion of NaBH(OAc)

after 24 hours.

-

-

Low Solubility:

-

Cause: 2,4,6-trichloroaniline is poorly soluble in non-polar solvents at low temps.

-

Fix: Use THF or a DCE/DMF mixture to maintain homogeneity.

-

Safety Considerations

-

2,4,6-Trichloroaniline: Potential carcinogen and irritant.[5] Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench carefully.

-

Chlorinated Solvents: DCE is toxic and a suspected carcinogen.[5]

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Coreychem. (n.d.). "2,4,6-trichloro-n-(cyclohexylmethyl)aniline Product Details." LookChem.

-

ChemicalBook. (2022). "Synthesis and Application of 2,4,6-Trichloroaniline."

-

BenchChem. (2025).[4] "N-Benzyl-2,4,5-trichloroaniline as an Intermediate in Organic Synthesis."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 3. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

"N-Cyclohexylmethyl-2,4,6-trichloroaniline structural stability analysis"

Technical Whitepaper: Structural Integrity and Degradation Kinetics of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Executive Summary: The "Stability Personality"

N-Cyclohexylmethyl-2,4,6-trichloroaniline (herein referred to as N-CH-TCA ) presents a distinct stability profile defined by the conflict between its highly robust aniline core and its metabolically labile N-alkyl tail.[1]

From a structural perspective, the 2,4,6-trichloro substitution pattern creates a "steric fortress" around the nitrogen atom, rendering the molecule exceptionally resistant to hydrolytic cleavage and electrophilic attack. However, this same electron-deficiency sensitizes the aromatic ring to photolytic dechlorination . Furthermore, while chemically robust, the cyclohexylmethyl group introduces a "soft spot" for oxidative N-dealkylation in biological systems.

This guide details the specific stress testing protocols required to validate these theoretical vulnerabilities, ensuring rigorous data for regulatory filing (IND/NDA).

Molecular Architecture & Theoretical Stability

To design an effective stability protocol, we must first deconstruct the molecule’s electronic and steric environment.

| Feature | Structural Cause | Stability Implication |

| Steric Shielding | Chlorine atoms at ortho (2,[1]6) positions.[1] | High Hydrolytic Stability: The bulky chlorines physically block the nitrogen lone pair, preventing resonance overlap and inhibiting attack by water/ions. |

| Electronic Deactivation | Three electron-withdrawing Cl atoms (-I effect).[1] | Oxidation Resistance: The aniline nitrogen is extremely electron-poor (pKa < 1.0), making it resistant to N-oxidation under mild conditions.[1] |

| Chromophore Sensitivity | Polychlorinated aromatic ring.[1] | Photolability: The C-Cl bond is susceptible to homolytic cleavage under UV light (254–365 nm), leading to radical degradation products.[1] |

| Lipophilic Tail | Cyclohexylmethyl group.[1][2] | Metabolic Liability: High lipophilicity (LogP > 5) drives microsomal binding, facilitating CYP450-mediated hydroxylation or N-dealkylation.[1] |

Forced Degradation Protocols (ICH Q1A Adapted)

Standard "cookbook" protocols often fail for highly stable lipophilic compounds like N-CH-TCA.[1] The following protocols are optimized for solubility and specific reactivity.

Solubilization Strategy (Critical Step)

-

Challenge: N-CH-TCA is practically insoluble in water.[1] Standard aqueous acid/base reflux will result in a biphasic system, leading to false "stable" results because the drug never contacts the stressor.

-

Solution: Use a Co-solvent system.[1]

Hydrolytic Stress (Acid/Base)[1][3]

-

Objective: Prove resistance to amide/amine cleavage.

-

Protocol:

-

Dissolve N-CH-TCA to 1 mg/mL in 50% Dioxane/0.1 M HCl.

-

Reflux at 80°C for 24 hours.

-

Repeat with 0.1 M NaOH.

-

Expectation: < 2% degradation.[1] The steric bulk of the 2,6-dichloro groups prevents the formation of the tetrahedral intermediate required for many hydrolytic pathways.

-

Oxidative Stress (Peroxide)[1]

-

Objective: Assess N-oxide formation vs. N-dealkylation.

-

Protocol:

Photolytic Stress (The Primary Risk)[1]

-

Objective: Quantify dechlorination kinetics.

-

Protocol:

-

Prepare a 10 µg/mL solution in Methanol (dilute solution prevents self-shielding).[1]

-

Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) in a quartz cuvette.[1]

-

Control: Wrap one sample in aluminum foil (Dark Control) to rule out thermal effects.

-

Expectation: Formation of mono-deschloro and di-deschloro analogs.

-

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation based on the stress conditions described above.

Figure 1: Predicted degradation map.[1] Red path indicates the highest risk (photolysis), while yellow indicates oxidative risks.

Analytical Methodology (HPLC-UV/MS)

To validate the stability samples, a specific analytical method is required.[3][4] The high lipophilicity of N-CH-TCA requires a strong organic mobile phase.[1]

Chromatographic Conditions:

-

Column: C18 Phenyl-Hexyl (Provides pi-pi interaction selectivity for chlorinated aromatics).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (MeOH is avoided to prevent trans-esterification artifacts if esters were present, though less relevant here, ACN is sharper for chlorinated compounds).[1]

-

Gradient: 60% B to 95% B over 10 minutes. (High organic start due to LogP).[1]

-

Detection:

Self-Validating Step (Mass Balance):

-

Requirement: The sum must be 95–105%. If <95%, you are losing degradants (likely volatile des-chloro fragments or precipitation).[1]

Biological Stability (Metabolic)

While chemical stability focuses on shelf-life, biological stability determines efficacy.[1] The cyclohexyl ring is a known metabolic "handle."

Experimental Workflow:

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

-

Timepoints: 0, 15, 30, 60 minutes.

-

Analysis: Monitor disappearance of Parent and appearance of Metabolites.

-

Key Metabolite: 2,4,6-Trichloroaniline (Primary amine).[1]

-

Significance: If the cyclohexyl group is cleaved rapidly, the molecule loses its lipophilic tail, drastically altering its pharmacology.

-

Figure 2: Analytical workflow ensuring integrity of degradation data.

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

- Singh, S., & Bakshi, M. "Guidance on conduct of stress tests to determine inherent stability of drugs." Pharmaceutical Technology, 2000.

- Albini, A., & Fagnoni, M. "Photochemistry of haloarenes." Handbook of Synthetic Photochemistry, 2010. (General reference for C-Cl photolysis mechanisms).

-

Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link (Mechanisms of N-dealkylation).[1]

Sources

Methodological & Application

N-Cyclohexylmethyl-2,4,6-trichloroaniline: A Versatile Intermediate for Specialized Organic Synthesis

Introduction: Unveiling the Potential of a Polychlorinated Arylamine Intermediate

In the landscape of organic synthesis, the strategic incorporation of sterically demanding and electronically modified building blocks is paramount for the development of novel molecules with tailored properties. N-Cyclohexylmethyl-2,4,6-trichloroaniline is an intriguing, yet underexplored, secondary amine that presents a unique combination of features: a bulky, lipophilic cyclohexylmethyl group and a highly electron-deficient 2,4,6-trichlorophenyl moiety. This distinct substitution pattern suggests its potential as a key intermediate in the synthesis of specialized agrochemicals, pharmaceuticals, and materials. The trichloro-substituted aniline ring offers a site for further functionalization through aromatic substitution reactions, while the secondary amine provides a reactive handle for a variety of transformations. This guide provides a comprehensive overview of the synthesis and potential applications of N-Cyclohexylmethyl-2,4,6-trichloroaniline, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key data for N-Cyclohexylmethyl-2,4,6-trichloroaniline.

| Property | Value | Source |

| CAS Number | 177721-94-7 | [1] |

| Molecular Formula | C₁₃H₁₆Cl₃N | [1] |

| Molecular Weight | 292.63 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF; poorly soluble in water. | General knowledge |

Synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline: Navigating the Challenges of a Deactivated Amine

The synthesis of the title compound is primarily achieved through the formation of a C-N bond between the 2,4,6-trichloroaniline core and the cyclohexylmethyl group. Two principal retrosynthetic disconnections are considered: reductive amination and N-alkylation.

Method 1: Reductive Amination of 2,4,6-Trichloroaniline

Reductive amination is a powerful tool for the formation of amines from carbonyl compounds. In this case, the reaction would proceed via the condensation of 2,4,6-trichloroaniline with cyclohexanecarboxaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ.

Causality Behind Experimental Choices: The choice of reducing agent is critical when dealing with the electron-deficient and sterically hindered 2,4,6-trichloroaniline. Strong reducing agents like sodium borohydride may lead to undesired side reactions, including the reduction of the aldehyde starting material. Sodium triacetoxyborohydride is a milder and more selective reagent, particularly effective for the reduction of iminium ions in the presence of aldehydes.[2] However, the low nucleophilicity of 2,4,6-trichloroaniline makes the initial imine formation the rate-limiting step, and the overall reaction can be sluggish.

Caption: Reductive amination workflow for the synthesis of the target intermediate.

Detailed Protocol: Reductive Amination

Materials:

-

2,4,6-Trichloroaniline

-

Cyclohexanecarboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichloroaniline (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add cyclohexanecarboxaldehyde (1.1 equiv) to the solution.

-

Add glacial acetic acid (1.0 equiv) to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes. Caution: Gas evolution may occur.

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be slow.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Cyclohexylmethyl-2,4,6-trichloroaniline.

Expected Challenges and Optimization:

-

Low Conversion: Due to the low reactivity of 2,4,6-trichloroaniline, incomplete conversion is likely. Increasing the reaction temperature (e.g., to 40 °C) or using a larger excess of the aldehyde and reducing agent may improve the yield, but could also increase side products.

-

Aldehyde Reduction: Prolonged reaction times may lead to the reduction of cyclohexanecarboxaldehyde to cyclohexylmethanol. Using a slight excess of the aniline can help to mitigate this.

Method 2: N-Alkylation of 2,4,6-Trichloroaniline

A more direct approach involves the nucleophilic substitution of a cyclohexylmethyl halide with 2,4,6-trichloroaniline.

Causality Behind Experimental Choices: This Sₙ2 reaction requires a base to deprotonate the aniline, increasing its nucleophilicity. A non-nucleophilic, sterically hindered base such as sodium hydride (NaH) or potassium tert-butoxide is preferred to avoid competing reactions. The choice of solvent is also important; a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) will facilitate the reaction.

Caption: N-Alkylation workflow for the synthesis of the target intermediate.

Detailed Protocol: N-Alkylation

Materials:

-

2,4,6-Trichloroaniline

-

Cyclohexylmethyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a flame-dried three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-trichloroaniline (1.0 equiv) in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C, then allow to warm to room temperature and stir for an additional hour.

-

Add cyclohexylmethyl bromide (1.1 equiv) dropwise to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Applications of N-Cyclohexylmethyl-2,4,6-trichloroaniline as a Synthetic Intermediate

While specific, documented applications of N-Cyclohexylmethyl-2,4,6-trichloroaniline are scarce in the readily available literature, its structure suggests significant potential as a precursor for novel bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. The secondary amine functionality is a key reactive site for further elaboration.

Proposed Application 1: Synthesis of Novel Urea-Based Fungicides

Urea derivatives are a well-established class of fungicides. The N-cyclohexylmethyl-N-(2,4,6-trichlorophenyl) scaffold can be readily incorporated into a urea structure through reaction with an isocyanate.

Synthetic Rationale: The reaction of the secondary amine with an isocyanate provides a straightforward and high-yielding route to the corresponding urea. The choice of isocyanate allows for the introduction of diverse functionalities to modulate the biological activity of the final compound. For instance, reaction with an aryl isocyanate bearing an electron-withdrawing group could enhance fungicidal potency.

Caption: Proposed synthesis of a urea-based fungicide.

Detailed Protocol: Synthesis of a Urea Derivative

Materials:

-

N-Cyclohexylmethyl-2,4,6-trichloroaniline

-

4-Chlorophenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve N-Cyclohexylmethyl-2,4,6-trichloroaniline (1.0 equiv) in anhydrous DCM.

-

Add 4-chlorophenyl isocyanate (1.05 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the target urea derivative.

Proposed Application 2: Synthesis of Amide-Containing Bioactive Molecules

Acylation of the secondary amine with an activated carboxylic acid derivative (e.g., an acyl chloride) can introduce an amide functionality, a common feature in many pharmaceuticals and agrochemicals.

Synthetic Rationale: The nucleophilic secondary amine readily reacts with electrophilic acylating agents. The introduction of a specific acyl group can be used to mimic natural substrates of enzymes or to introduce pharmacophoric features.

Caption: Proposed synthesis of an amide derivative.

Detailed Protocol: Synthesis of an Amide Derivative

Materials:

-

N-Cyclohexylmethyl-2,4,6-trichloroaniline

-

2-Furoyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve N-Cyclohexylmethyl-2,4,6-trichloroaniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM and cool the solution to 0 °C.

-

Add a solution of 2-furoyl chloride (1.1 equiv) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the desired amide.

Conclusion and Future Outlook

N-Cyclohexylmethyl-2,4,6-trichloroaniline, while not extensively documented, represents a valuable and versatile intermediate for organic synthesis. Its preparation, though potentially challenging due to the deactivated nature of the aniline precursor, is achievable through established methodologies such as reductive amination and N-alkylation. The true potential of this compound lies in its utility as a scaffold for the creation of novel, highly functionalized molecules. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the chemistry of this intermediate and to develop new compounds with potential applications in agrochemistry and medicinal chemistry. Further investigation into the biological activities of derivatives of N-Cyclohexylmethyl-2,4,6-trichloroaniline is warranted and could lead to the discovery of new lead compounds for drug and pesticide development.

References

Sources

Application Note: Strategic Implementation of N-Cyclohexylmethyl-2,4,6-trichloroaniline in Medicinal Chemistry

Executive Summary

N-Cyclohexylmethyl-2,4,6-trichloroaniline (CAS: 177721-94-7) represents a specialized pharmacophore in medicinal chemistry, valued not merely as a structural intermediate but as a strategic tool for physicochemical tuning .[1][2][3] This application note details the utility of this scaffold in addressing two common failure modes in lead optimization: metabolic instability (high clearance) and off-target toxicity linked to basic amines (e.g., hERG inhibition).[1][2][3]

By combining the steric bulk of the cyclohexyl group with the electron-withdrawing power of the 2,4,6-trichloroaniline core, this moiety allows researchers to introduce a "metabolically silent" hydrophobic anchor.[3] This guide provides a validated synthesis protocol, mechanistic insights into its stability, and a decision framework for its deployment in drug discovery campaigns.[1][2][3]

Chemical Profile & Rationale

Physicochemical Properties

The unique value of this compound lies in its extreme electronic and steric properties.[1][2][3]

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Weight | 292.63 g/mol | Fragment-sized; leaves room for linker/warhead attachment.[1][2] |

| LogP (Calc) | ~5.7 | Highly lipophilic; ideal for penetrating deep hydrophobic pockets or crossing the BBB.[1][2][3] |

| pKa (Conjugate Acid) | ~ -0.5 to 0.0 | Non-Basic. The three chlorine atoms pull electron density, rendering the nitrogen essentially neutral at physiological pH.[1][2] |

| PSA | ~12 Ų | Low polar surface area, favoring membrane permeability.[1][2][3] |

The "Chlorine Shield" Mechanism

The 2,4,6-trichloro substitution pattern is not arbitrary.[1][3] It serves a dual protective function:

-

Metabolic Blockade: The 2, 4, and 6 positions are the primary sites for oxidative metabolism (hydroxylation) in anilines.[1][2][3] Blocking these with chlorine atoms forces CYP450 enzymes to attack less reactive sites or fail entirely, significantly extending half-life (

).[1][2][3] -

Electronic Deactivation: By delocalizing the nitrogen lone pair into the electron-deficient ring, the amine becomes non-nucleophilic.[1][2][3] This prevents Phase II conjugation (N-glucuronidation/acetylation) and reduces lysosomal trapping often seen with basic amines.[1][2][3]

Validated Synthesis Protocol

Challenge: The 2,4,6-trichloroaniline parent is a poor nucleophile due to electronic deactivation.[1][2][3] Standard reductive amination conditions often fail or proceed sluggishly.[1][2][3] Solution: A nucleophilic substitution using a strong base in a polar aprotic solvent is the preferred, high-yielding route.[1][2][3]

Protocol: N-Alkylation of 2,4,6-Trichloroaniline

Reagents:

-

Substrate: 2,4,6-Trichloroaniline (1.0 eq)

-

Alkylating Agent: (Bromomethyl)cyclohexane (1.2 eq)[1][2][3]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)[1][2][3]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2][3]

-

Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

Activation:

-

Flame-dry a round-bottom flask and purge with Argon/Nitrogen.[1][2]

-

Dissolve 2,4,6-trichloroaniline (10 mmol) in anhydrous DMF (20 mL).

-

Critical Step: Add NaH (15 mmol) portion-wise. Evolution of

gas will occur.[1][2][3][4] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange (formation of the anilide anion).

-

-

Alkylation:

-

Add (Bromomethyl)cyclohexane (12 mmol) dropwise via syringe.[1][2][3]

-

Remove the ice bath and allow the reaction to warm to room temperature.[1][2][3]

-

Heat to 60°C for 4–6 hours. Note: The steric bulk of the ortho-chlorines requires thermal energy to overcome the barrier for the incoming electrophile.[2]

-

-

Work-up:

-

Purification:

Strategic Applications in Lead Optimization

Application 1: Modulating hERG Liability

Many lead compounds fail due to hERG channel inhibition, often driven by a basic amine interacting with the channel's pore (Tyr652/Phe656).[1][2][3]

-

Strategy: Replace a basic benzylamine or piperidine motif with the N-Cyclohexylmethyl-2,4,6-trichloroaniline scaffold.[1][2]

-

Outcome: The pKa drops from ~9 to ~0.[1][2][3] The interaction with the hERG cation-pi center is abolished, often salvaging the safety profile while maintaining hydrophobic binding.[1][2][3]

Application 2: Probing Hydrophobic Pockets (FBDD)

In Fragment-Based Drug Discovery, this scaffold acts as a "super-hydrophobe."[1][2][3]

-

Use Case: If a crystal structure reveals a large, lipophilic sub-pocket (e.g., in GPCRs or Nuclear Receptors), this molecule can be used to estimate the maximum available volume.[1][3] The cyclohexyl group provides "3D" bulk (unlike flat phenyl rings), testing the pocket's shape complementarity.[1][2][3]

Application 3: Improving Metabolic Stability

The following diagram illustrates the decision logic for switching to this scaffold during a medicinal chemistry campaign.

Caption: Decision tree for implementing the 2,4,6-trichloroaniline scaffold to resolve specific ADMET liabilities.

Case Study: Optimization of an Ion Channel Modulator

Hypothetical scenario based on retigabine-class Kv7 openers.

-

The Problem: A lead compound with a standard N-benzyl-aniline core shows potent activity but has a short half-life (

min) due to para-hydroxylation of the aniline and N-dealkylation.[1][2] It also accumulates in lysosomes.[1][2][3] -

The Intervention:

-

Core Switch: The aniline is replaced with 2,4,6-trichloroaniline .[1][2][3][5] The chlorines sterically block the metabolic hotspots.[1][2][3]

-

Linker Switch: The benzyl group is replaced with cyclohexylmethyl .[1][2][3] This removes the benzylic carbon (a soft spot for oxidation) and increases

character, which often improves solubility and selectivity.[1][2][3]

-

-

The Result: The new analog retains potency (due to preserved hydrophobic contacts) but exhibits a

hours and reduced volume of distribution (

Safety & Handling

-

Toxicity: Chloroanilines are toxic by inhalation, ingestion, and skin contact.[1][2][3] They can induce methemoglobinemia (blue skin discoloration due to reduced oxygen transport).[1][2][3]

-

Handling:

-

Reactivity: While stable under ambient conditions, the compound releases toxic chloride fumes (HCl) upon combustion.[1][2][3]

References

-

Synthesis & Properties: Kim, C. U., et al.[1][2][3][7][8] "A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline." Korean Journal of Chemical Engineering, vol. 7, 1990.[1][2][3][5] Link

-

Structural Stability: Badawi, H. M., et al. "Structural stability, NH2 inversion and vibrational assignments of 2,4,6-trichloroaniline."[1][2][3] Spectrochimica Acta Part A, 2009.[1][2][3] Link

-

Triangulene Stabilization (Steric Shielding): Li, J., et al. "2,4,6-Trichlorophenyl-Substituted [3]Triangulene with Enhanced Stability."[1][2][3][8] Molecules, 2023.[1][2][3] Link[1][2][3]

-

Metabolic Pathways of Chloroanilines: Khan, F., et al. "Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway."[1][2][3][9] PLOS One, 2013.[1][2][3] Link

-

General Reactivity: "2,4,6-Trichloroaniline."[1][2][3][5][10] PubChem Compound Summary, National Center for Biotechnology Information.[1][2][3] Link

Sources

- 1. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 4. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2,4,6-Trichloroaniline | 634-93-5 [chemicalbook.com]

- 7. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 10. apps.dtic.mil [apps.dtic.mil]

Analytical Profile & Quantification Protocol: N-Cyclohexylmethyl-2,4,6-trichloroaniline

[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-Cyclohexylmethyl-2,4,6-trichloroaniline (herein referred to as N-CHM-TCA ) is a highly lipophilic secondary amine.[1] Structurally, it consists of a 2,4,6-trichlorinated benzene ring coupled with a cyclohexylmethyl moiety.[2]

This compound typically appears in two critical contexts:

-

Pharmaceutical Intermediates: As a chlorinated analog to the precursors used in Bromhexine and Ambroxol synthesis (mucolytics), where the bromine atoms are replaced by chlorine.

-

Impurity Profiling: As a process-related impurity in the synthesis of poly-chlorinated aniline derivatives, often requiring strict quantification due to the potential toxicity associated with halogenated anilines.[1]

Physicochemical Challenges[2][3][5]

-

Lipophilicity: With a predicted LogP > 5.7, N-CHM-TCA is sparingly soluble in water but highly soluble in organic solvents (DCM, THF, Acetonitrile).[1]

-

Basicity: The electron-withdrawing chlorine atoms at the 2,4,6-positions significantly reduce the basicity of the nitrogen, making it a very weak base (pKa < 2.0).[1]

-

Steric Hindrance: The ortho-chlorines and the bulky cyclohexyl group create significant steric shielding around the amine, affecting derivatization kinetics and chromatographic peak shape.[1]

Analytical Strategy: The "Dual-Pillar" Approach

To ensure robust quantification, this guide proposes a Dual-Pillar Strategy :

-

High-Performance Liquid Chromatography (HPLC-UV): The primary workhorse for routine purity analysis and assay (mg/g levels).[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The confirmatory method for trace-level impurity quantification (ppm levels) and structural elucidation.[1]

Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical control points where this analytical protocol applies.

Figure 1: Synthesis pathway and analytical control points for N-CHM-TCA.

Method A: RP-HPLC Quantification (Routine Assay)[2][3]

This method utilizes Reverse Phase Chromatography focusing on the hydrophobic interaction mechanism.[1] Due to the high lipophilicity of N-CHM-TCA, a C18 column with high carbon loading is essential, but a gradient starting at high organic strength is required to elute the compound within a reasonable timeframe.[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm | End-capping minimizes silanol interactions with the secondary amine, reducing tailing.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol ionization and maintains the analyte in a consistent protonation state (though likely neutral due to low pKa).[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides stronger elution strength than Methanol, necessary for this lipophilic compound. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Detection | UV @ 240 nm | The chlorinated ring exhibits strong absorption in the 230-250 nm range.[1] |

| Temperature | 40°C | Elevated temperature improves mass transfer and sharpens peaks for hydrophobic amines.[1] |

| Injection Vol | 10 µL | Standard loop size.[1] |

Gradient Program

Note: Isocratic elution is often discouraged for this molecule due to the risk of late-eluting highly lipophilic dimers.[1] A gradient ensures column cleaning.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50 | Initial equilibration |

| 2.0 | 50 | Hold to separate polar impurities |

| 12.0 | 95 | Linear ramp to elute N-CHM-TCA |

| 15.0 | 95 | Wash step |

| 15.1 | 50 | Re-equilibration |

| 20.0 | 50 | End of Run |

System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before every run:

-

Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase column temperature to 45°C or replace column).

-

Resolution (Rs): > 2.0 between N-CHM-TCA and the precursor (2,4,6-trichloroaniline).

-

Precision: %RSD of peak area for 6 replicate injections < 2.0%.

Method B: GC-MS (Trace Impurity & Confirmation)[2][3]

For detecting N-CHM-TCA at ppm levels (e.g., genotoxic impurity screening), GC-MS is superior due to the molecule's volatility and lack of polar functional groups that typically hamper GC analysis.[1]

Instrument Parameters

-

Inlet: Split/Splitless (Splitless for trace analysis).

-

Inlet Temp: 260°C.

-

Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Transfer Line: 280°C.[1]

Temperature Program

Mass Spectrometry Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) .

-

Molecular Ion: m/z 291 (based on Cl3 isotope pattern).[1]

-

Quantifier Ion: m/z 291.

-

Qualifier Ions: m/z 293 (Cl3 isotope), m/z 210 (Loss of cyclohexyl ring - characteristic fragment).

Expert Insight: The fragmentation pattern of N-CHM-TCA is dominated by the cleavage of the C-N bond adjacent to the cyclohexyl ring.[1] The ratio of m/z 291 to 293 should match the theoretical isotopic abundance of a trichlorinated species (approx 100:96).[1]

Sample Preparation Protocol

Correct sample preparation is causal to accurate results.[1] N-CHM-TCA's insolubility in water means aqueous extraction is impossible.[1]

Protocol: Extraction from Solid Matrix (e.g., API Powder)[3]

-

Weighing: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask.

-

Dissolution: Add 30 mL of Acetonitrile . Sonicate for 10 minutes. The high organic content is critical to solubilize the lipophilic N-CHM-TCA.[1]

-

Dilution: Dilute to volume with 0.1% Formic Acid in Water .

-

Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon filter.[1] Do not use PVDF if the solution is highly aqueous, but PTFE is safest for this solvent mixture.

References & Authority

-

Chemical Identity & Properties:

-

Analytical Method Grounding:

-

EPA Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1] U.S. Environmental Protection Agency.[1] (Establishes GC parameters for chlorinated anilines). Link

-

Separation of 2,4,6-Trichloroaniline on Newcrom R1 HPLC column. SIELC Technologies.[2][1][3][4] (Demonstrates RP-HPLC behavior of the parent trichloroaniline). Link

-

-

Related Pharmaceutical Context:

-

Impurity Profiling of Bromhexine Hydrochloride. (Contextual reference for N-alkylated aniline impurities in mucolytic synthesis). European Pharmacopoeia / USP Monographs for Bromhexine.[1]

-

Disclaimer: This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

- 1. epa.gov [epa.gov]

- 2. 2,4,6-trichloro-n-(cyclohexylmethyl)aniline, CasNo.177721-94-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta™ | SIELC Technologies [sielc.com]

- 4. Separation of 2,4,6-Trichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of Chlorinated Anilines

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of chlorinated anilines. This guide is designed to provide in-depth, field-proven insights into the experimental choices, troubleshooting common issues, and answering frequently asked questions related to the complex processes governing the fate of these compounds in the environment and in biological systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the study of chlorinated aniline degradation.

Q1: What are the primary mechanisms of chlorinated aniline degradation?

A1: Chlorinated anilines degrade through two main routes: biotic and abiotic pathways.

-

Biotic Degradation: This is primarily mediated by microorganisms. Under anaerobic conditions , the dominant process is reductive dehalogenation , where chlorine atoms are sequentially removed from the aromatic ring.[1][2][3] This process often requires an acclimation period for the microbial populations to induce the necessary enzymes.[3] Under aerobic conditions , degradation typically proceeds through oxidative deamination , forming catechols, which are then subject to ring cleavage via either the ortho or meta pathway.[4][5][6][7]

-

Abiotic Degradation: This involves non-biological processes. Photodegradation can occur when chlorinated anilines are exposed to UV light, leading to the formation of intermediates like chlorophenols and aminophenols.[8][9] Oxidative coupling reactions can also occur in the presence of metal oxides like manganese and iron oxides, or through enzymatic action by oxidoreductases, leading to the formation of dimers and larger polymers.[10] Advanced Oxidation Processes (AOPs), such as the electro-Fenton process, can also effectively degrade chloroanilines.[11]

Q2: Which microorganisms are known to degrade chlorinated anilines?

A2: A variety of bacteria have been identified with the ability to degrade chlorinated anilines. Some prominent examples include species from the genera Geobacter, Acinetobacter, Pseudomonas, Comamonas, Delftia, and Rhodococcus.[4][6][7][12][13][14][15] For instance, Geobacter sp. KT5 has been shown to utilize a range of chlorinated anilines as carbon and energy sources under anaerobic conditions, using Fe(III) as a terminal electron acceptor.[12] Acinetobacter baylyi strain GFJ2 can completely biodegrade 4-chloroaniline (4-CA) and 3,4-dichloroaniline (34-DCA).[15]

Q3: What are the typical intermediates and final products of chlorinated aniline degradation?

A3: The intermediates and final products depend heavily on the degradation pathway.

-

Anaerobic Reductive Dehalogenation: This pathway leads to the sequential removal of chlorine atoms, resulting in less chlorinated anilines and eventually aniline.[1][2][12][16] For example, 2,3,4,5-tetrachloroaniline can be dehalogenated to 3,5-dichloroaniline, which is then further degraded to 3-chloroaniline.[1][16]

-

Aerobic Oxidation: This pathway often produces chlorinated catechols as key intermediates.[6] For example, the degradation of 4-chloroaniline can proceed through the formation of 4-chlorocatechol.[6][15] These catechols are then subject to ring cleavage, leading to the formation of aliphatic acids that can be mineralized to carbon dioxide, water, and chloride ions.

-

Abiotic Oxidation: Oxidative coupling can lead to the formation of dimers like chloroazobenzenes and chlorohydroxydiphenylamines.[10] Advanced oxidation processes can lead to the formation of intermediates such as 4-chlorophenol and 4-aminophenol before complete mineralization.[17]

Q4: Can chlorinated anilines be completely mineralized?

A4: Complete mineralization to CO₂, H₂O, and inorganic halides is possible, particularly under aerobic conditions where ring cleavage can occur.[5] However, under anaerobic conditions, degradation may sometimes stall at the monochloroaniline stage.[1] The efficiency of mineralization is highly dependent on the specific microbial strains, the environmental conditions, and the presence of co-substrates.

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experimental studies of chlorinated aniline degradation.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| No or slow degradation observed in microbial cultures. | - Microbial culture lacks the necessary degradative enzymes. - The chlorinated aniline is toxic to the microorganisms at the tested concentration.[13] - Inappropriate experimental conditions (pH, temperature, oxygen levels, lack of essential nutrients). | - Use an enriched microbial consortium from a contaminated site or an adapted laboratory culture.[13] - Perform a toxicity assay to determine the optimal, non-inhibitory substrate concentration. - Optimize culture conditions based on the requirements of the specific microorganisms being used. |

| Inconsistent degradation rates between replicates. | - Non-homogenous inoculum. - Variability in substrate or nutrient concentrations. | - Ensure the inoculum is well-mixed before dispensing into replicate cultures. - Use precise and calibrated equipment for preparing all solutions. |

| Accumulation of an unexpected intermediate. | - A specific enzyme in the degradation pathway is inhibited or absent. - The intermediate is more recalcitrant to further degradation than the parent compound. | - Analyze the accumulated intermediate using techniques like GC-MS or LC-MS/MS to identify its structure. - This can provide valuable insights into the specific metabolic bottleneck. - Consider co-culturing with other microorganisms that may possess the necessary enzymes to degrade the intermediate. |

| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH.[8][9] - Secondary interactions with the stationary phase.[8] - Column overload.[8] | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic anilines, a slightly acidic pH (e.g., 3-4) is often beneficial.[9] - Use a high-purity silica column or add a competing amine to the mobile phase.[8] - Reduce the injection volume or sample concentration.[8] |

| Low sensitivity or no peak detected in GC-MS. | - Thermal degradation of the analyte in the injector.[8] - Poor derivatization efficiency (if applicable).[8] - Analyte adsorption in the inlet or column.[8] | - Optimize the injector temperature; a lower temperature may be necessary.[8] - If using derivatization, optimize the reaction conditions (reagent concentration, temperature, time).[8] - Use a deactivated liner and a column suitable for amine analysis.[8] |

Part 3: Experimental Protocols & Visualizations

This section provides a detailed protocol for a common experiment in chlorinated aniline degradation studies and visual representations of key pathways.

Protocol: Aerobic Biodegradation Assay of a Chlorinated Aniline

Objective: To determine the rate of aerobic biodegradation of a specific chlorinated aniline by a pure or mixed microbial culture.

Materials:

-

Microbial culture (pure strain or enriched consortium)

-

Mineral salts medium (MSM)

-

Chlorinated aniline stock solution (in a water-miscible solvent like methanol or DMSO)

-

Sterile flasks or vials

-

Shaking incubator

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS)

-

Sterile syringes and filters

Procedure:

-

Prepare the Inoculum: Grow the microbial culture in a suitable growth medium to a desired cell density (e.g., mid-exponential phase). Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual growth substrate. Resuspend the cells in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

Set up the Assay: In sterile flasks, add a defined volume of MSM. Spike the flasks with the chlorinated aniline stock solution to achieve the desired final concentration. Be mindful that high concentrations can be toxic.[13]

-

Inoculate: Add a specific volume of the prepared inoculum to the flasks. Include control flasks:

-

Abiotic Control: MSM and chlorinated aniline, but no inoculum (to account for any abiotic degradation).

-

Killed Control: MSM, chlorinated aniline, and autoclaved or chemically-inactivated inoculum (to account for sorption to biomass).

-

-

Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microbial culture. Ensure adequate aeration for aerobic degradation.

-

Sampling: At regular time intervals, withdraw aliquots from each flask using a sterile syringe.

-

Sample Preparation: Immediately process the samples to stop microbial activity. This can be done by adding a quenching agent (e.g., a strong acid or base) or by centrifugation to remove the cells. Filter the supernatant through a 0.22 µm filter before analysis.

-

Analysis: Analyze the concentration of the parent chlorinated aniline and any expected metabolites in the prepared samples using a validated analytical method such as HPLC-UV or GC-MS.[18]

-

Data Analysis: Plot the concentration of the chlorinated aniline over time for the experimental and control flasks. Calculate the degradation rate from the initial linear portion of the curve.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of chlorinated anilines.

Caption: Anaerobic Reductive Dehalogenation Pathway.

Caption: Aerobic Oxidative Degradation Pathway.

References

- Ramanand, K., & Suflita, J. M. (1991). Reductive Dehalogenation of Chloroanilines in Anaerobic Estuarine Sediment. Applied and Environmental Microbiology, 57(6), 1689-1695.

- Kuhn, E. P., Townsend, G. T., & Suflita, J. M. (1990). Effect of sulfate and organic carbon supplements on reductive dehalogenation of chloroanilines in anaerobic aquifer slurries. Applied and Environmental Microbiology, 56(9), 2630-2637.

- Ramanand, K., & Suflita, J. M. (1991). Reductive Dehalogenation of Chloroanilines in Anaerobic Estuarine Sediment. Environmental Science & Technology, 25(9), 1689-1695.

- Struijs, J., & Rogers, J. E. (1989). Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. Applied and Environmental Microbiology, 55(10), 2527-2531.

- Ha, D. T., & Nguyen, T. T. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. Current Microbiology, 76(5), 568-575.

- Panizza, M., & Cerisola, G. (2006). Oxidative and energetic efficiency of different electrochemical oxidation processes for chloroanilines abatement in aqueous medium.

- Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507.

- BenchChem. (2025). Degradation Pathways of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. BenchChem Technical Support.

- Wang, Y., et al. (2007). Biodegradability of chlorinated anilines in waters. Wei sheng yan jiu = Journal of hygiene research, 36(2), 165-168.

- Boon, N., et al. (2001). Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae. Applied and Environmental Microbiology, 67(9), 3936-3943.

- Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology, 2(4), 155-165.

- Liu, H., et al. (1998). Oxidation of Chloroanilines at Metal Oxide Surfaces. Journal of Agricultural and Food Chemistry, 46(11), 4647-4652.

- Park, J. W., & Dec, J. (2001). Effect of Humic Constituents on the Transformation of Chlorinated Phenols and Anilines in the Presence of Oxidoreductive Enzymes. Environmental Science & Technology, 35(4), 710-715.

- Olariu, R. I., et al. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO₂/H₂O₂ SYSTEM. Journal of Environmental Protection and Ecology, 16(1), 125-135.

- BenchChem. (2025). Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline. BenchChem Technical Support.

- Feng, J., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.

- Pandey, J., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62179.

- Chu, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9463-9472.

- Radianingtyas, H., et al. (2015). Microbial degradation of 4-chloroaniline by a bacterial consortium. African Journal of Microbiology Research, 9(1), 1-10.

- Arora, P. K., & Bae, H. (2014). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Journal of Basic Microbiology, 54(10), 1079-1087.

- Orejuela, E., & Silva, M. (2005). Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography using negative‐charged mixed micelles and laser‐induced fluorescence detection. Electrophoresis, 26(15), 2991-2998.

- Shah, M. P. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology, 2(4), 155-165.

- Nitisakulkan, R., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences, 25(6), 3396.

- Pereira, S. P. P., et al. (2023).

- Fashola, M. O., et al. (2014). Biodegradation of p-chloroaniline by bacteria isolated from contaminated sites. International Journal of Environmental Science and Technology, 11(1), 1-6.

- Wissiack, R., et al. (2001). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.

- Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2893.

- Sharma, B., & Sharma, A. (2018). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Crimson Publishers.

- Nematollahi, D., & Goodarzi, M. (2010). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Organic & Biomolecular Chemistry, 8(17), 3949-3954.

- Park, J. W., & Dec, J. (2000). Effect of Various Factors on Dehalogenation of Chlorinated Phenols and Anilines during Oxidative Coupling. Environmental Science & Technology, 34(12), 2524-2529.

- Pang, S., et al. (2016). Biodegradation of Aniline and p-chloroaniline under Different Redox Conditions.

- Wang, Y., et al. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.

- Cooper, M., et al. (2020). Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter sp. in an Anaerobic Enrichment Culture. Environmental Science & Technology, 54(10), 6146-6155.

- Johnson, F. A. (1966). The Addition-Chlorination of Aniline. The Journal of Organic Chemistry, 31(5), 1667-1669.

- Gassman, P. G., & Campbell, G. A. (1971). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 93(10), 2567-2569.

- Alvarez-Cohen, L., & McCarty, P. L. (1991). Kinetics of Aerobic Cometabolism of Chlorinated Solvents. Biotechnology and Bioengineering, 38(7), 825-833.

- U.S. Environmental Protection Agency. (1998).

- Frascari, D., et al. (2015). In situ aerobic cometabolism of chlorinated solvents: a review.

- Ha, D. T., & Nguyen, T. T. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. Current Microbiology, 76(5), 568-575.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. epa.gov [epa.gov]

- 4. Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 6. academicjournals.org [academicjournals.org]

- 7. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxidative and energetic efficiency of different electrochemical oxidation processes for chloroanilines abatement in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradability of chlorinated anilines in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciepub.com [sciepub.com]

- 15. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of sulfate and organic carbon supplements on reductive dehalogenation of chloroanilines in anaerobic aquifer slurries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

"use of machine learning to optimize organic synthesis"

Current Status: ● System Operational Operator: Senior Application Scientist, Cheminformatics Division Ticket ID: ML-CHEM-OPT-2025

Welcome to the Intelligent Synthesis Help Desk

You are likely here because your model is predicting 99% yields for impossible reactions, your Bayesian optimizer is stuck in a local minimum, or your retrosynthesis engine is suggesting starting materials that haven't existed since the Big Bang.

This guide is not a textbook. It is a troubleshooting manual designed to bridge the gap between algorithmic theory and wet-lab reality. We focus on the three critical failure points in ML-organic synthesis: Data Representation , Reaction Optimization , and Route Planning .

Module 1: Data Representation & Featurization

The "Garbage In, Garbage Out" Filter

Q: My model predicts identical yields for enantiomers, but the reaction is stereoselective. How do I fix this?

Diagnosis: Your model is likely suffering from "Chirality Blindness." Most standard molecular fingerprints (like ECFP4/Morgan) are, by default, chirality-insensitive. If you feed a standard SMILES string into RDKit without explicit flags, the resulting vector for (R)-2-butanol and (S)-2-butanol will be mathematically identical.

The Fix: You must enforce stereochemical encoding at the featurization level.

-

Immediate Action (Fingerprints): If using RDKit, you must set the useChirality=True flag when generating Morgan fingerprints.

-

Advanced Action (Descriptors): Switch from 2D fingerprints to 3D descriptors or Graph Neural Networks (GNNs) that explicitly encode node chirality.

-

The "Physics" Patch: Augment your features with DFT-calculated descriptors (e.g., HOMO/LUMO energies, buried volume) which inherently capture steric environments.

Data Representation Comparison Table:

| Feature Type | Computational Cost | Stereochemistry Aware? | Best Use Case |

| ECFP4 (Morgan) | Low | No (unless flagged) | High-throughput screening (HTS), large datasets (>10k). |

| Graph (GNN) | Medium | Yes (Architecture dependent) | Structure-property prediction, non-linear relationships. |

| DFT Descriptors | Very High | Yes (Inherently) | Small datasets (<500), mechanism-driven optimization. |

| One-Hot Encoding | Negligible | No | Categorical variables (Solvents, Ligands) only. |

Module 2: Reaction Optimization (Bayesian Optimization)

The "Black Box" Navigator

Q: We are running a Bayesian Optimization (BO) loop to maximize yield. The algorithm is "stuck" proposing similar conditions repeatedly, but the yield isn't improving.

Diagnosis: Your system is suffering from Over-Exploitation . The Acquisition Function (the decision-making logic) is prioritizing "safe" bets around known data points rather than exploring the unknown chemical space. This often happens when the surrogate model (usually a Gaussian Process) is overconfident.

The Fix: You need to tune the Exploration-Exploitation Trade-off .

Troubleshooting Protocol:

-

Check the Kernel: Ensure you are using a Tanimoto kernel (for molecular structures) or a Matérn kernel (for continuous variables like Temp/Time). A standard RBF kernel often fails in high-dimensional chemical spaces.

-

Switch Acquisition Function:

-

Current: Likely Probability of Improvement (PI) (Too conservative).

-

Switch to:Expected Improvement (EI) or Upper Confidence Bound (UCB) .

-

Action: Increase the beta parameter in UCB to force the model to investigate areas of high uncertainty (high variance).

-

-

Batch Mode: If you have a robot that can run 96 reactions at once, do not use sequential BO. Use Batch Bayesian Optimization (q-EI) to propose diverse sets of conditions simultaneously.

Expert Insight: "A model that never fails is a model that never learns. You need the algorithm to propose 'bad' reactions occasionally to define the boundaries of the reaction space." — Ref [1]

Module 3: Retrosynthesis & Route Planning

The "Reality Gap" Bridge

Q: The AI suggests a 3-step route that looks chemically sound, but the starting material is $5,000/gram or simply unavailable. How do I constrain this?

Diagnosis: This is the "Inventory Disconnect." Retrosynthesis models (like those trained on Reaxys/USPTO data) learn chemical validity, not commercial availability. They treat all molecules in their training set as "available."

The Fix: Implement a Buyability Filter or Policy Network Constraint .

Step-by-Step Workflow:

-

Define the "Stockroom": Create a local database of available building blocks (e.g., eMolecules, your internal inventory).

-

Gating the Search:

-

Method A (Hard Filter): In your tree search (MCTS), terminate any branch that reaches a molecule NOT in your stockroom.

-

Method B (Soft Cost): Assign a "cost" to materials based on price/lead-time. The AI will naturally avoid expensive routes to minimize the total cost function.

-

-

Stereo-Enforcement: Ensure your retrosynthesis engine supports Chiral SMILES . Many older models strip chirality, leading to routes that produce racemates when you need a specific enantiomer.

Visualizing the Autonomous Workflow

The following diagram illustrates the Closed-Loop Optimization Cycle (The "Self-Driving Lab"). This system integrates the troubleshooting steps above into a continuous feedback loop.

Figure 1: The Design-Make-Test-Analyze (DMTA) cycle. The Acquisition Function acts as the brain, balancing the trade-off between high-yield predictions and high-uncertainty exploration to drive the robot.

References

-

Shields, B. J., et al. (2021).[1] Bayesian reaction optimization as a tool for chemical synthesis.[2] Nature, 590, 89–96.[1] Link

-

Segler, M. H. S., Preuss, M., & Waller, M. P. (2018). Planning chemical syntheses with deep neural networks and symbolic AI. Nature, 555, 604–610. Link

-

Coley, C. W., et al. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning.[2] Science, 365(6453). Link

-

Heid, E., et al. (2023). Characterizing Uncertainty in Machine Learning for Chemistry. Journal of Chemical Information and Modeling, 63(13), 4012–4029.[3] Link

-

Chithrananda, S., et al. (2020). Chemberta: Large-scale self-supervised pretraining for molecular property prediction. arXiv preprint. Link

Sources

- 1. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]

- 2. Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

Validation & Comparative

"cross-reactivity studies of N-Cyclohexylmethyl-2,4,6-trichloroaniline"

Technical Comparison Guide: Cross-Reactivity Profiling of N-Cyclohexylmethyl-2,4,6-trichloroaniline

Executive Summary

This guide provides a technical framework for evaluating the cross-reactivity of N-Cyclohexylmethyl-2,4,6-trichloroaniline (N-CM-TCA) . As a lipophilic derivative of the environmental pollutant and intermediate 2,4,6-trichloroaniline (2,4,6-TCA) , N-CM-TCA presents unique challenges in both immunochemical detection and metabolic screening.[1][2][3]

This document compares N-CM-TCA against its primary structural analogs—specifically the parent amine (2,4,6-TCA) and related chlorinated aromatics.[1][2] It details the experimental protocols required to quantify cross-reactivity (CR) in competitive ELISA formats and cytochrome P450 (CYP) inhibition assays.[1][3]

Structural Basis of Cross-Reactivity

To understand the performance of N-CM-TCA relative to alternatives, one must analyze the steric and electronic modifications introduced by the N-cyclohexylmethyl group.[1][2][3]

| Feature | N-Cyclohexylmethyl-2,4,6-trichloroaniline | 2,4,6-Trichloroaniline (Parent) | Implication for Cross-Reactivity |

| Structure | Secondary amine with bulky lipophilic tail.[1][2] | Primary aromatic amine.[1] | The cyclohexyl group creates significant steric hindrance, potentially reducing binding to antibodies raised against the bare amine.[1] |

| Lipophilicity (LogP) | High (> 4.5 est.)[1] | ~3.7 | N-CM-TCA exhibits higher non-specific binding (matrix effects) in aqueous assays compared to the parent.[1] |

| Electronic State | Reduced N-lone pair availability due to alkylation.[1] | Available lone pair (weak base).[1] | Altered metabolic oxidation potential; reduced reactivity in diazo-coupling based detection methods.[1][3] |

Immunoassay Cross-Reactivity (ELISA)

In environmental and toxicological monitoring, antibodies are typically raised against the parent 2,4,6-TCA.[1][2][3] The core question is: Does the N-cyclohexylmethyl derivative trigger false positives?

Experimental Logic

Cross-reactivity (CR) is calculated using the 50% Inhibitory Concentration (

Comparative Performance Data (Representative)

Note: Values below represent typical specificity profiles for polyclonal antibodies raised against 2,4,6-TCA immunogens.

| Compound | Relative Cross-Reactivity (%) | Interference Risk | Notes |

| 2,4,6-Trichloroaniline | 100% | Reference | The target analyte.[1][2] |

| N-CM-TCA | < 5% | Low | The bulky N-substitution prevents deep pocket binding in antibodies designed for the primary amine. |

| 2,4,6-Trichlorophenol | 15 - 30% | Moderate | Common hydrolytic metabolite; significant interference due to identical ring chlorination.[1] |

| Pentachlorophenol | < 1% | Negligible | Steric bulk of extra chlorines prevents binding.[1][3] |

Validation Protocol: Competitive ELISA

Objective: Determine the specificity of anti-TCA antibodies toward N-CM-TCA.[1][2][3]

-

Coating: Coat microtiter plates with 2,4,6-TCA-Ovalbumin conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

-

Blocking: Block with 1% BSA in PBS-T to prevent non-specific lipophilic binding of N-CM-TCA.

-

Competition: Add standards (2,4,6-TCA) and analyte (N-CM-TCA) in a log-scale dilution series (0.01 to 1000 ng/mL).

-

Antibody Addition: Add anti-2,4,6-TCA antibody.[1][2][3] Incubate 1h at 37°C.

-

Detection: Wash 3x. Add HRP-secondary antibody.[1][2] Develop with TMB substrate.[1][3]

-

Analysis: Fit data to a 4-parameter logistic equation to extract

.

Metabolic Cross-Reactivity (CYP450 Inhibition)[1][2][3][4]

In drug development, "cross-reactivity" often refers to the potential of a compound to inhibit enzymes intended for other substrates.[1][2] N-CM-TCA acts as a lipophilic ligand that may "cross-react" with CYP isozymes, distinct from the parent compound.[1][3]

Mechanism of Action

Unlike 2,4,6-TCA, which is primarily a substrate for N-acetylation or ring oxidation, the cyclohexylmethyl group of N-CM-TCA presents a target for aliphatic hydroxylation, potentially making it a competitive inhibitor for CYP3A4 or CYP2C9 .[1][2][3]

Workflow Visualization

The following diagram illustrates the decision tree for distinguishing the metabolic pathway of the derivative versus the parent.

Figure 1: Predicted metabolic fate of N-Cyclohexylmethyl-2,4,6-trichloroaniline.[1][2] The N-dealkylation pathway effectively converts the derivative back into the parent cross-reactant.[1]

Protocol: Reversible Inhibition Assay

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1][2][3]

-

Probe Substrates:

-

Reaction: Pre-incubate HLM + Inhibitor (5 min). Initiate with NADPH + Probe Substrate.[1][2][3]

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

-

Quantification: LC-MS/MS analysis of probe metabolite formation.

-

Calculation: Plot % Activity vs. log[Inhibitor] to determine

.

Summary of Recommendations

| Application | Recommendation | Rationale |

| Environmental Analysis | Use LC-MS/MS over ELISA | The N-cyclohexyl group suppresses recognition by standard 2,4,6-TCA antibodies, leading to false negatives if ELISA is used for the derivative.[1][2] |

| Toxicology | Monitor for 2,4,6-TCA | N-CM-TCA is likely a "prodrug" of the toxic parent amine via metabolic N-dealkylation.[1] |

| Synthesis QC | HPLC-UV (254 nm) | The trichloro-ring provides sufficient UV absorption.[1] Separate from the parent amine using a C18 column with high organic modifier (>70% ACN).[1][3] |

References

-

National Toxicology Program (NTP). (1992).[1][2] Chemical Repository Database: 2,4,6-Trichloroaniline.[1] National Institutes of Health.[3] Link

-

Galve, R., et al. (2003).[1][2] Immunochemical determination of 2,4,6-trichloroanisole as the responsible agent for the musty odor in foods.[1] 2. Immunoassay evaluation.[1][2][4][5] Journal of Agricultural and Food Chemistry.[1][2][3] Link

-

United States Environmental Protection Agency (EPA). Methods for the Determination of Organic Compounds in Drinking Water: Method 551.1.[1][2] (Chlorinated solvents and disinfection byproducts).[1] Link[3]

-

Guengerich, F. P. (2008).[1][2] Cytochrome P450 and Chemical Toxicology.[1] Chemical Research in Toxicology.[1] Link[3]

Sources

- 1. 2,4,6-trichloro-n-(cyclohexylmethyl)aniline, CasNo.177721-94-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 4. biochemia-medica.com [biochemia-medica.com]

- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide to the Structure-Activity Relationship (SAR) of N-Cyclohexylmethyl-2,4,6-trichloroaniline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Cyclohexylmethyl-2,4,6-trichloroaniline Scaffold